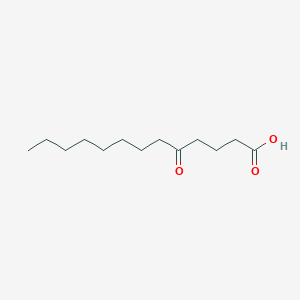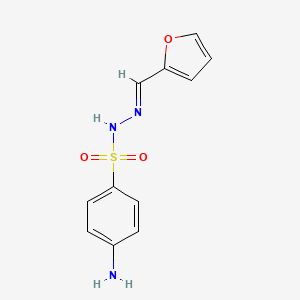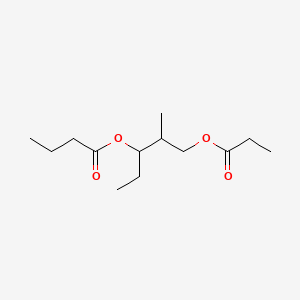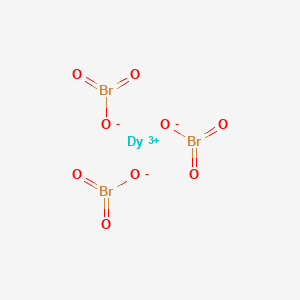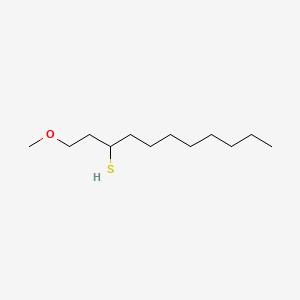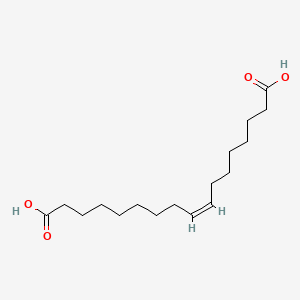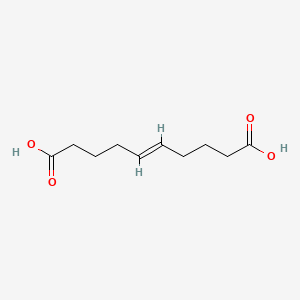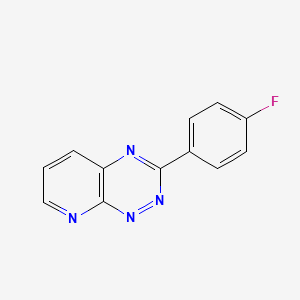
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is a heterocyclic compound that features a pyrido-triazine core with a fluorophenyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with pyridine-2,3-dicarbonitrile in the presence of a base such as sodium ethoxide. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrido-triazine oxides.
Reduction: Formation of reduced pyrido-triazine derivatives.
Substitution: Formation of substituted pyrido-triazine derivatives with various functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction is often mediated by the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Known for its broad biological activities, including antimicrobial and anticancer properties.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with applications in medicinal chemistry.
Fluorophenyl derivatives: Compounds with similar fluorophenyl groups that exhibit unique chemical and biological properties.
Uniqueness
3-(4-Fluoro-phenyl)-pyrido(3,2-e)(1,2,4)triazine is unique due to its specific combination of a pyrido-triazine core and a fluorophenyl substituent. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Número CAS |
121845-91-8 |
|---|---|
Fórmula molecular |
C12H7FN4 |
Peso molecular |
226.21 g/mol |
Nombre IUPAC |
3-(4-fluorophenyl)pyrido[3,2-e][1,2,4]triazine |
InChI |
InChI=1S/C12H7FN4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)17-16-11/h1-7H |
Clave InChI |
DAYMHSYYQPOVJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=NC(=N2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






